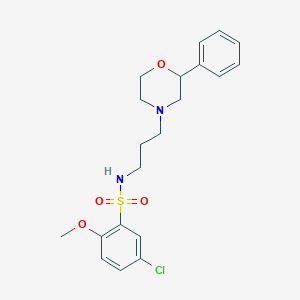
3-Chloro-2-(2-pyridinyl(1H-1,2,4-triazol-3-yl)methyl)-5-(trifluoromethyl)pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-2-(2-pyridinyl(1H-1,2,4-triazol-3-yl)methyl)-5-(trifluoromethyl)pyridine is a useful research compound. Its molecular formula is C14H9ClF3N5 and its molecular weight is 339.71. The purity is usually 95%.
BenchChem offers high-quality 3-Chloro-2-(2-pyridinyl(1H-1,2,4-triazol-3-yl)methyl)-5-(trifluoromethyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-2-(2-pyridinyl(1H-1,2,4-triazol-3-yl)methyl)-5-(trifluoromethyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Palladium-Catalyzed Synthesis
An efficient method for synthesizing [1,2,4]triazolo[4,3-a]pyridines involves a palladium-catalyzed addition of hydrazides to 2-chloropyridine, followed by dehydration under microwave irradiation. This process allows for the creation of analogs with various substituents at the 3-position, highlighting the versatility of the compound in organic synthesis (Reichelt et al., 2010).
Coordination-Driven Self-Assembly
The compound plays a key role in coordination-driven self-assembly, forming complex structures with metals. For instance, its interaction with Pd(II) acceptors leads to the formation of self-assembled macrocycles and molecular cubic cages. This application is significant in creating structures with potential for hosting reactions or storing molecules (Howlader et al., 2015).
Synthesis of Derivatives
It's involved in the synthesis of various derivatives, which are key in further chemical studies and applications. For example, the creation of 3-(pyridin-2-yl)-1,2,4-triazole derivatives through a two-step process from 2-cyanopridine demonstrates its utility in producing new chemical entities (Lin Bi-hui, 2010).
Catalysis
The compound is used in catalytic processes, such as in Suzuki-Miyaura reactions. This involves the synthesis of palladium complexes with 2-pyridyl-1,2,3-triazole bidentate ligands, showcasing the compound's role in facilitating important chemical reactions (Amadio et al., 2012).
Drug Delivery
Though not directly related to drug use or dosage, the compound's derivatives have been studied for their potential in drug delivery systems. For example, encapsulation of lipophilic pyrenyl derivatives in a water-soluble metalla-cage demonstrates the compound's potential in biomedical applications (Mattsson et al., 2010).
Surface Activity and Antibacterial Properties
Derivatives of 1,2,4-triazole, which can be synthesized from compounds similar to 3-Chloro-2-(2-pyridinyl(1H-1,2,4-triazol-3-yl)methyl)-5-(trifluoromethyl)pyridine, show potential as surface-active agents and have antibacterial properties. This highlights the compound's role in producing materials with practical applications in various industries (El-Sayed, 2006).
Synthesis of Luminescent Compounds
The compound is instrumental in the synthesis of luminescent materials. For example, its interaction with lanthanide ions leads to the formation of luminescent metallogels, which are of interest in materials science for their unique optical properties (McCarney et al., 2015).
Eigenschaften
IUPAC Name |
3-chloro-2-[pyridin-2-yl(1H-1,2,4-triazol-5-yl)methyl]-5-(trifluoromethyl)pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF3N5/c15-9-5-8(14(16,17)18)6-20-12(9)11(13-21-7-22-23-13)10-3-1-2-4-19-10/h1-7,11H,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTGLTZVOBWDJRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(C2=C(C=C(C=N2)C(F)(F)F)Cl)C3=NC=NN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF3N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-2-(2-pyridinyl(1H-1,2,4-triazol-3-yl)methyl)-5-(trifluoromethyl)pyridine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Iodomethyl)-8-methyl-1-oxaspiro[4.5]decane](/img/structure/B2935931.png)



![2-(4,5-Dimethylthiazol-2-yl)-1-(2-fluorophenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2935936.png)
![3-(2-chlorobenzyl)-5-(4-(furan-2-carbonyl)piperazin-1-yl)-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2935938.png)

![(4-chlorophenyl)[4-(3,5-dimethoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B2935940.png)


![N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2935947.png)
![1-[(Methylamino)methyl]cyclopropan-1-ol hydrochloride](/img/structure/B2935948.png)

